Thiomorpholine-4-carboximidhydrazide
Description
Thiomorpholine-4-carboximidhydrazide (CAS: 72662-49-8) is a sulfur-containing heterocyclic compound characterized by a morpholine backbone modified with a thiocarbonyl group and a carboximidhydrazide functional group. The compound is commercially available with a purity of 97% and is part of a broader class of thiomorpholine derivatives studied for their diverse pharmacological profiles .
Properties
Molecular Formula |
C5H12N4S |
|---|---|
Molecular Weight |
160.24 g/mol |
IUPAC Name |
N'-aminothiomorpholine-4-carboximidamide |
InChI |
InChI=1S/C5H12N4S/c6-5(8-7)9-1-3-10-4-2-9/h1-4,7H2,(H2,6,8) |
InChI Key |
BYOSVIXFYSPHRL-UHFFFAOYSA-N |
Isomeric SMILES |
C1CSCCN1/C(=N/N)/N |
Canonical SMILES |
C1CSCCN1C(=NN)N |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of thiomorpholine-4-carboximidhydrazide typically involves the reaction of thiomorpholine with hydrazine derivatives under controlled conditions. One common method includes the use of a microwave-supported one-pot reaction, which involves the use of a solid base such as magnesium oxide (MgO) in an eco-friendly solvent like ethanol . This method is advantageous due to its shorter reaction times and higher yields compared to conventional methods.
Industrial Production Methods: While specific industrial production methods for this compound are not widely documented, the principles of green chemistry and microwave-assisted synthesis are often employed to enhance efficiency and reduce environmental impact.
Chemical Reactions Analysis
Types of Reactions: Thiomorpholine-4-carboximidhydrazide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides and sulfones.
Reduction: Reduction reactions can convert it into corresponding amines.
Substitution: Nucleophilic substitution reactions can introduce different functional groups into the molecule.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and potassium permanganate (KMnO4).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Nucleophiles like amines and alcohols can be used under basic or acidic conditions.
Major Products Formed: The major products formed from these reactions include sulfoxides, sulfones, amines, and various substituted derivatives of this compound .
Scientific Research Applications
Thiomorpholine-4-carboximidhydrazide has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and coordination polymers.
Medicine: Research is ongoing to explore its potential as a therapeutic agent in various medical conditions.
Industry: It is used in the development of new materials and catalysts for industrial processes.
Mechanism of Action
The mechanism of action of thiomorpholine-4-carboximidhydrazide involves its interaction with specific molecular targets and pathways. One well-known reaction is the S-oxidation catalyzed by cytochrome P450 enzymes, leading to the formation of sulfoxides and subsequent ring cleavage . This reaction is crucial for its biodegradation and potential therapeutic effects.
Comparison with Similar Compounds
Comparative Analysis with Structurally Similar Compounds
Thiomorpholine-4-carboximidhydrazide shares structural motifs with several thiomorpholine-based derivatives and hydrazide-containing compounds. Below is a detailed comparison based on available
Structural and Functional Group Comparison
| Compound Name | CAS Number | Key Functional Groups | Purity | Molecular Formula (Inferred) |
|---|---|---|---|---|
| This compound | 72662-49-8 | Thiomorpholine, carboximidhydrazide | 97% | C₅H₁₂N₄S |
| N-Methylthiomorpholine-4-carboxamide | 701214-23-5 | Thiomorpholine, N-methyl carboxamide | 97% | C₆H₁₁N₃OS |
| 3-(1H-Imidazol-2-yl)thiomorpholine | 933725-16-7 | Thiomorpholine, imidazolyl substituent | 97% | C₇H₁₁N₃S |
| 1,2,3-Thiadiazole-4-carboxylic acid hydrazide | N/A | Thiadiazole, carboxylic acid hydrazide | N/A | C₃H₄N₄OS |
Notes:
- This compound distinguishes itself through the carboximidhydrazide group (-C(=NH)-NH-NH₂), which enhances its capacity for chelation and hydrogen bonding compared to simpler amide derivatives like N-Methylthiomorpholine-4-carboxamide .
- 1,2,3-Thiadiazole-4-carboxylic acid hydrazide (from ) lacks the morpholine ring but shares a hydrazide functional group. Its thiadiazole core may confer greater metabolic stability but reduced conformational flexibility compared to thiomorpholine derivatives .
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